molecular formula C19H21NO5S3 B2619410 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 877816-99-4

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2619410
CAS No.: 877816-99-4
M. Wt: 439.56
InChI Key: UALYTDJUNZYLGC-UHFFFAOYSA-N
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Description

This compound (CAS: 877816-99-4, molecular formula: C₁₉H₂₁NO₅S₃, molecular weight: 439.57 g/mol) features a unique hybrid structure combining a 2,4,6-trimethylbenzenesulfonamide core with furan and thiophene-sulfonyl substituents. Its SMILES notation (CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(S(=O)(=O)C2=CC=CS2)C3=CC=CO3)C) highlights the sulfonamide linkage, thiophene-sulfonyl group, and furyl-ethyl side chain. Priced at $574–$850 per 1–25 mg (90% purity), it is marketed for research purposes .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S3/c1-13-10-14(2)19(15(3)11-13)28(23,24)20-12-17(16-6-4-8-25-16)27(21,22)18-7-5-9-26-18/h4-11,17,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALYTDJUNZYLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their sulfonylation and subsequent coupling with the trimethylbenzene sulfonamide. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and organic solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and sulfonyl positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted sulfonamides. These products can further undergo additional transformations to yield more complex molecules.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components. The furan and thiophene rings contribute to its pharmacological properties, while the sulfonamide group is known for its antibacterial effects. Research has indicated that compounds with similar structures exhibit significant antimicrobial activity.

Antimicrobial Properties

Studies have shown that sulfonamides possess antibacterial properties. The presence of both furan and thiophene rings in this compound may enhance its efficacy against various pathogens. For example:

  • Minimum Inhibitory Concentrations (MICs) : Related compounds have demonstrated MICs against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, ranging from 20 to 70 µM. The dual heterocyclic structure of this compound could yield similar or enhanced activity.

Cytotoxicity Testing

In vitro assays suggest that related compounds exhibit low cytotoxicity, with CC50 values exceeding 100 µM in Vero and MDCK cells. This indicates a favorable safety profile while maintaining effectiveness against pathogens.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions starting from commercially available furan and thiophene derivatives. Key steps include:

  • Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
  • Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Case Studies

  • Antibacterial Activity : A study on structurally related compounds indicated the potential for significant antibacterial activity due to the unique structural features of this compound.
  • Cytotoxicity Testing : In vitro studies demonstrated low cytotoxicity for related compounds, suggesting that while effective against certain pathogens, it maintains a favorable safety profile.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and thiophene rings may play a crucial role in the compound’s binding affinity and specificity. Additionally, the sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Analogues from Asymmetric Cycloaddition Studies

Two compounds synthesized via NHC-gold-catalyzed [4+3] cycloaddition share the 2,4,6-trimethylbenzenesulfonamide moiety but differ in ester substituents:

5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate : Yield = 53%.

(R)-5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl 2-methoxy-2-phenylacetate : Yield = 86%.

Key Differences :

  • The target compound replaces the ester groups with a thiophene-2-sulfonyl unit, introducing additional sulfur atoms and aromaticity.
  • Higher synthetic yields in the ester analogues (53–86% vs. unstated for the target compound) suggest that steric or electronic factors in the thiophene derivative may complicate synthesis .

Sulfonamide-Based Pesticides

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () are triazine-linked sulfonamides used as herbicides.

Parameter Target Compound Pesticide Analogues (e.g., Metsulfuron Methyl Ester)
Core Structure Benzene + Thiophene/Furan Triazine + Benzene
Functional Groups Sulfonamide, Thiophene-sulfonyl Sulfonamide, Methoxy-triazine
Application Research chemical Herbicidal activity
Molecular Weight 439.57 g/mol ~365–450 g/mol

Insights :

Pharmacopeial Sulfonamide Derivatives

–5 lists ranitidine-related compounds with furan and sulfanyl groups, such as N-oxide derivatives and nitroacetamides .

Parameter Target Compound Pharmacopeial Analogues (e.g., Ranitidine Derivatives)
Key Motifs Sulfonamide, Thiophene Sulfanyl, Nitro groups, Piperidine
Biological Role Undisclosed (research use) H₂ receptor antagonism (e.g., ranitidine)
Structural Complexity High (C₁₉H₂₁NO₅S₃) Moderate (e.g., C₁₃H₂₂N₄O₃S)

Insights :

  • The target compound’s dual sulfonamide/sulfonyl groups may confer distinct pharmacokinetic profiles compared to ranitidine-like drugs, which prioritize gastric acid modulation .

Heterocyclic Sulfonamides in Drug Discovery

describes N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzenesulfonamide , a bromopyrimidine-sulfonamide hybrid.

Parameter Target Compound Pyrimidine-Sulfonamide Hybrid
Heterocycle Thiophene + Furan Pyrimidine + Piperidine
Substituents Methyl groups (2,4,6-positions) Bromo, Methoxy, Piperidine
Potential Use Enzyme inhibition? Kinase inhibition (hypothetical)

Insights :

  • The pyrimidine hybrid’s bromo and piperidine groups suggest applications in kinase-targeted therapies, whereas the target compound’s thiophene-furan system may optimize solubility or target selectivity .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, and biological properties, supported by relevant case studies and research findings.

Structural Characteristics

The molecular formula of this compound is C22H25N3O5S3C_{22}H_{25}N_{3}O_{5}S_{3}, with a molecular weight of approximately 471.55 g/mol. The compound features multiple functional groups, including sulfonamide and aromatic rings, which are crucial for its biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that highlight its structural complexity. Key methods include:

  • Formation of Sulfonamide Linkages : The reaction of sulfonyl chlorides with amines is a common method to form sulfonamides.
  • Aromatic Substitution Reactions : The introduction of furan and thiophene moieties is achieved through electrophilic aromatic substitution.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. For instance, they inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a necessary component for bacterial folate synthesis .
  • Antitumor Properties : Some sulfonamide derivatives have shown promise in cancer treatment by inhibiting carbonic anhydrase, which is involved in tumor growth and metastasis .
  • Enzyme Inhibition : The unique structure allows for potential interactions with various enzymes, suggesting applications in enzyme inhibition studies.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study on structurally related compounds demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These compounds exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics .
  • Structure-Activity Relationship (SAR) : Research has established that modifications in the aromatic rings can significantly alter the biological activity of sulfonamides. For example, the introduction of different substituents can enhance solubility and potency against specific bacterial strains .
  • In Vitro Studies : Preliminary in vitro studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an antitumor agent.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamideC21H19FN2O4Contains fluorine; potential for enhanced biological activity
N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl)ethanediamideC18H24N2O3Different alkyl chain; variations in hydrophobicity
N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamideC19H24N2O3SFeatures methoxy group; potential for different interaction profiles

Q & A

Basic: What are the recommended synthetic pathways for preparing N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide?

Methodological Answer:
The synthesis of this compound likely involves multi-step sulfonamide coupling. A common approach is:

Sulfonylation : React 2,4,6-trimethylbenzenesulfonyl chloride with a primary amine precursor (e.g., 2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylamine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the product.

Validation : Confirm intermediate structures via 1H^1H/13C^{13}C-NMR and FTIR spectroscopy. For example, the thiophene-sulfonyl group exhibits characteristic S=O stretching at ~1350–1300 cm1^{-1} in IR .

Basic: How should researchers characterize the structural conformation of this compound?

Methodological Answer:
Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the stereochemistry of the ethyl linker and sulfonamide group. Crystallize the compound in a solvent like acetonitrile at low temperature (4°C) to obtain high-quality crystals .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm the integration ratio of aromatic protons (e.g., furan and thiophene rings) and methyl groups. 13C^{13}C-NMR can distinguish between sulfonamide and sulfonyl carbons .
  • Mass Spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

Advanced: What strategies can resolve contradictions in reactivity data during sulfonamide functionalization?

Methodological Answer:

Kinetic vs. Thermodynamic Control : Perform time-dependent NMR experiments to monitor intermediate formation. For example, competing sulfonylation at the ethylamine vs. furan oxygen may require adjusting reaction temperature (e.g., 0°C vs. reflux) .

Computational Modeling : Use density functional theory (DFT) to calculate activation energies for competing pathways. Compare theoretical 1H^1H-NMR shifts with experimental data to identify dominant products .

Cross-validation : Employ alternative sulfonylation agents (e.g., 4-nitrobenzenesulfonyl chloride, as in ) to test substrate specificity.

Advanced: How can researchers design bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases).

Inhibition Assays :

  • Fluorescence-based assays : Monitor enzyme activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics in real time .

Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate results using orthogonal methods like isothermal titration calorimetry (ITC) .

Advanced: What experimental approaches address solubility challenges in aqueous bioassay systems?

Methodological Answer:

Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin derivatives to enhance solubility without denaturing proteins .

Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via post-synthetic modification of the furan ring) while monitoring structural integrity via HPLC .

Dynamic Light Scattering (DLS) : Assess aggregation states in buffer solutions to optimize formulation .

Advanced: How can computational methods predict intermolecular interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on sulfonamide interactions with catalytic residues (e.g., zinc in metalloenzymes) .

Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational flexibility .

Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors using tools like Phase .

Basic: What purification techniques are optimal for removing by-products from the final synthesis step?

Methodological Answer:

Flash Chromatography : Use a silica gel column with gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to separate unreacted sulfonyl chloride or amine precursors .

Preparative HPLC : Employ a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) for high-purity isolation. Monitor at 254 nm .

Melting Point Analysis : Verify purity by comparing observed mp with literature values (e.g., discrepancies >2°C indicate impurities) .

Advanced: How should researchers analyze conflicting crystallographic data for polymorphic forms?

Methodological Answer:

Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to identify polymorphs .

Thermogravimetric Analysis (TGA) : Detect solvent inclusion or hydrate formation by monitoring weight loss upon heating .

Synchrotron Radiation : Resolve subtle lattice differences using high-resolution SC-XRD at a synchrotron facility .

Basic: What spectroscopic methods confirm the presence of the thiophene-sulfonyl moiety?

Methodological Answer:

FTIR Spectroscopy : Identify symmetric/asymmetric S=O stretching vibrations at 1370 cm1^{-1} and 1175 cm1^{-1} .

1H^{1}H-NMR : Observe coupling patterns for thiophene protons (δ 7.2–7.5 ppm, doublet of doublets) .

X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (binding energy ~168–170 eV for sulfonyl groups) .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis .

Stability Studies : Use accelerated aging conditions (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition .

Additive Screening : Incorporate antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit radical-mediated degradation .

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